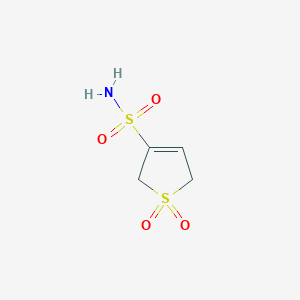
2-Nitro-4,5-dihydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4,5-dihydropyrene, also known as NDHP, is a heterocyclic compound that has been extensively studied for its potential applications in various fields. NDHP is a yellow crystalline solid that is soluble in organic solvents and is commonly used as a fluorescent probe due to its unique optical properties.
Mecanismo De Acción
2-Nitro-4,5-dihydropyrene is a fluorescent probe that works by binding to specific molecules and emitting light when excited by a light source. The mechanism of action of 2-Nitro-4,5-dihydropyrene is based on the principle of fluorescence resonance energy transfer (FRET), which allows for the detection of changes in the conformation or environment of the target molecule.
Biochemical and Physiological Effects:
2-Nitro-4,5-dihydropyrene has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. It has been used to study the effects of various drugs on cell membranes, as well as the role of lipids in cell signaling. 2-Nitro-4,5-dihydropyrene has also been used to investigate the effects of temperature, pH, and ionic strength on protein structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Nitro-4,5-dihydropyrene in laboratory experiments is its high sensitivity and specificity. 2-Nitro-4,5-dihydropyrene can detect changes in protein conformation and function with high accuracy, making it a valuable tool for studying complex biological systems. However, one of the limitations of using 2-Nitro-4,5-dihydropyrene is its relatively low photostability, which can limit its usefulness in long-term studies.
Direcciones Futuras
There are many potential future directions for research involving 2-Nitro-4,5-dihydropyrene. One area of interest is the development of new fluorescent probes based on 2-Nitro-4,5-dihydropyrene, which could have improved photostability and other desirable properties. Another area of research is the use of 2-Nitro-4,5-dihydropyrene in drug discovery, where it could be used to screen for compounds that affect protein function or interact with lipid membranes. Additionally, 2-Nitro-4,5-dihydropyrene could be used to study the effects of environmental toxins or pollutants on biological systems.
Métodos De Síntesis
2-Nitro-4,5-dihydropyrene can be synthesized through various methods, including the reduction of 2-nitropyrene, cyclization of 1,2-di(2-nitrophenyl)ethane, and the reaction of 1,2-dibromonaphthalene with sodium nitrite. The most commonly used method for 2-Nitro-4,5-dihydropyrene synthesis is the reduction of 2-nitropyrene using sodium borohydride.
Aplicaciones Científicas De Investigación
2-Nitro-4,5-dihydropyrene has been widely used in scientific research, particularly in the field of biophysics. Its unique fluorescent properties have made it a popular choice for studying protein-protein interactions, membrane dynamics, and lipid-protein interactions. 2-Nitro-4,5-dihydropyrene has also been used to study the structure and function of ion channels, as well as the mechanisms of action of various drugs.
Propiedades
Número CAS |
117929-14-3 |
|---|---|
Nombre del producto |
2-Nitro-4,5-dihydropyrene |
Fórmula molecular |
C16H11NO2 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-nitro-4,5-dihydropyrene |
InChI |
InChI=1S/C16H11NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-4,6,8-9H,5,7H2 |
Clave InChI |
PFJHRZVXVLINNE-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=C3C1=CC=C4 |
SMILES canónico |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=C3C1=CC=C4 |
Otros números CAS |
117929-14-3 |
Sinónimos |
2-NITRO-4,5-DIHYDROPYRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




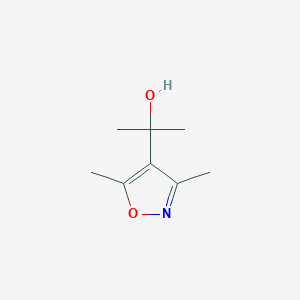
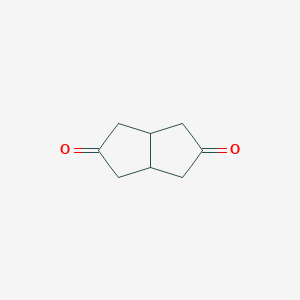


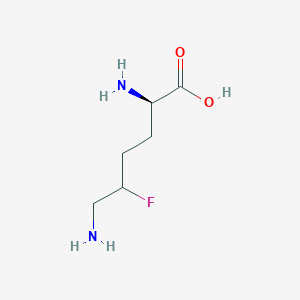


![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
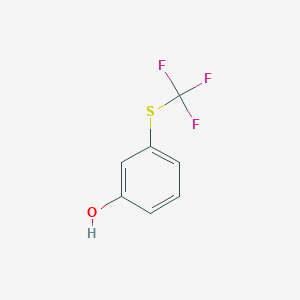
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)

